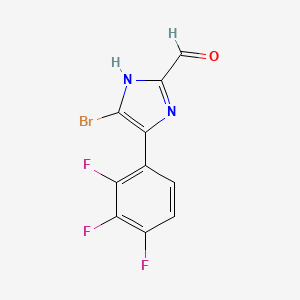![molecular formula C27H17BrN2 B13702256 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a phenanthroimidazole core structure, which is further substituted with a bromophenyl and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst can yield the desired imidazole derivative . The reaction is usually carried out at elevated temperatures, often around 85°C, and requires a prolonged reaction time of about 16 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the imidazole core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Bromophenyl)-1H-benzo[d]imidazole
- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- N-(2-Bromophenyl)-4H-[1,3]benzothiazin-2-amine
Uniqueness
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is unique due to its phenanthroimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C27H17BrN2 |
|---|---|
Poids moléculaire |
449.3 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-3-phenylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C27H17BrN2/c28-19-10-8-9-18(17-19)27-29-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)26(25)30(27)20-11-2-1-3-12-20/h1-17H |
Clé InChI |
NAVAAXULUJYITD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C5=CC=CC=C53)N=C2C6=CC(=CC=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


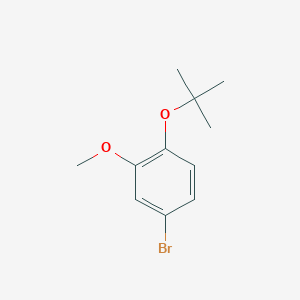
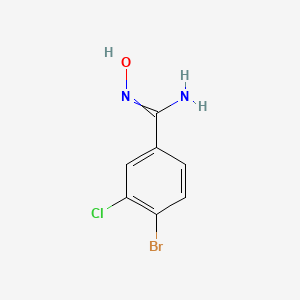
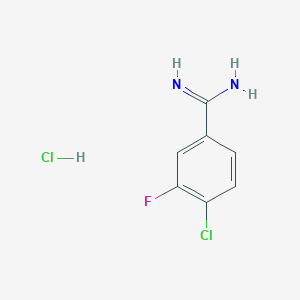
![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)
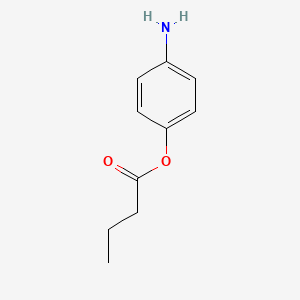

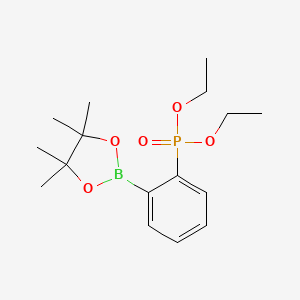
![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)





